molecular formula C23H17BrN2O4S B281520 4-bromo-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

4-bromo-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B281520
M. Wt: 497.4 g/mol
InChI Key: QOKTWKCRRKZGFL-QLYXXIJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BON and is known for its unique properties, which make it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of BON is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. BON has also been shown to induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects
BON has been shown to have several biochemical and physiological effects. Studies have shown that BON can inhibit the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. BON has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

BON has several advantages for use in lab experiments. It is a potent inhibitor of certain enzymes and has been shown to have anti-cancer activity. BON is also relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to the use of BON in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to work with. Additionally, the mechanism of action of BON is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research involving BON. One area of research is the development of new synthesis methods for BON that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of BON, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to explore the potential use of BON in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of BON involves several steps, which include the reaction of 4-bromo-1-naphthol with 4-methoxyaniline to form an intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride to produce BON. The synthesis of BON has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.

Scientific Research Applications

BON has been widely used in scientific research due to its unique properties. One of the primary applications of BON is in the field of cancer research. Studies have shown that BON has potent anti-cancer activity and can inhibit the growth of various cancer cell lines. BON has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H17BrN2O4S

Molecular Weight

497.4 g/mol

IUPAC Name

(NZ)-4-bromo-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C23H17BrN2O4S/c1-30-17-10-8-16(9-11-17)25-22-14-21(19-4-2-3-5-20(19)23(22)27)26-31(28,29)18-12-6-15(24)7-13-18/h2-14,25H,1H3/b26-21-

InChI Key

QOKTWKCRRKZGFL-QLYXXIJNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O

SMILES

COC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O

Origin of Product

United States

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